Core Concepts: Introduction to EDTA-AM
Core Concepts: Introduction to EDTA-AM
An In-depth Technical Guide to EDTA-AM
Ethylenediaminetetraacetic acid, acetoxymethyl ester (EDTA-AM), is a synthetic chemical compound designed for the intracellular chelation of divalent metal cations. Standard EDTA is a powerful and widely used metal chelator; however, its highly charged carboxylate groups prevent it from passively crossing cell membranes[1][2][3]. To overcome this limitation, EDTA-AM was developed as a cell-permeant derivative[4][5].
The core innovation of EDTA-AM lies in the masking of the negatively charged carboxylate groups of EDTA with acetoxymethyl (AM) esters. These ester groups render the molecule more lipophilic and electrically neutral, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells. Once inside, the molecule serves as a "pro-chelator," releasing the active form of EDTA.
Mechanism of Action
The functionality of EDTA-AM is a two-stage process that begins with its passive entry into the cell and culminates in the sequestration of intracellular metal ions.
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Passive Diffusion : Due to its lipophilic nature, EDTA-AM passively crosses the cell membrane, moving down its concentration gradient into the cytosol.
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Intracellular Cleavage : Within the cytoplasm, ubiquitous intracellular esterase enzymes recognize and cleave the four AM ester groups.
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Activation and Trapping : This enzymatic cleavage releases the parent molecule, EDTA, in its active tetra-carboxylate form, along with byproducts such as formaldehyde and acetic acid. The regenerated EDTA is highly polar and membrane-impermeant, effectively trapping it within the cell.
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Cation Chelation : The trapped EDTA then avidly binds, or chelates, free divalent metal ions present in the cytosol, such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺). This sequestration prevents the ions from participating in their usual biological signaling pathways or enzymatic reactions.
Caption: Mechanism of EDTA-AM action.
Key Research Applications
The ability of EDTA-AM to manipulate intracellular divalent cation concentrations makes it a valuable tool in various research areas:
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Studying Calcium Signaling : By sequestering cytosolic Ca²⁺, EDTA-AM can be used to investigate the role of calcium in diverse cellular processes, including neurotransmission, muscle contraction, and apoptosis.
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Inhibition of Metalloenzymes : Many enzymes, particularly metalloproteases and nucleases, require divalent cations like Mg²⁺ or Zn²⁺ as cofactors for their activity. EDTA-AM can be used to inhibit these enzymes within intact cells, helping to elucidate their functions. For example, it is often included in buffers for DNA and RNA extraction to inhibit metal-dependent nucleases.
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Investigation of Mitosis : Research has shown that EDTA-AM can induce an arrest of mitotic progression and affect chromosome condensation, suggesting a critical role for divalent cations in cell cycle regulation.
Data Presentation
Chemical & Physical Properties
| Property | Value | Reference |
| Full Name | Ethylenediaminetetraacetic acid, acetoxymethyl ester | |
| Synonyms | EDTA, AM ester | |
| Molecular Formula | C₂₂H₃₂N₂O₁₆ | |
| Molecular Weight | 580.49 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO |
Stock Solution Preparation
The following table provides the volume of DMSO needed to reconstitute a specific mass of EDTA-AM to a desired stock concentration.
| Mass of EDTA-AM | 1 mM | 2 mM | 5 mM | 10 mM |
| 1 mg | 1.723 mL | 861.3 µL | 344.5 µL | 172.3 µL |
| 5 mg | 8.613 mL | 4.307 mL | 1.723 mL | 861.3 µL |
| 10 mg | 17.227 mL | 8.613 mL | 3.445 mL | 1.723 mL |
| Data derived from molecular weight and concentration formulas. See reference for an example calculator. |
Experimental Protocols
Protocol: Loading Live Adherent Cells with EDTA-AM
This protocol provides a general guideline for loading adherent cells with EDTA-AM. Optimal concentrations and incubation times may vary depending on the cell type and experimental goals and should be determined empirically.
Materials:
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EDTA-AM
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Anhydrous DMSO
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Pluronic™ F-127 (optional, but recommended)
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Probenecid (optional, but recommended)
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Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer
Procedure:
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Prepare Stock Solutions:
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EDTA-AM Stock (2-5 mM): Dissolve the required mass of EDTA-AM in high-quality anhydrous DMSO to make a 2 to 5 mM stock solution. For example, to make a 2 mM solution, dissolve 1 mg of EDTA-AM in 861 µL of DMSO. Store protected from light and moisture at ≤ -20°C.
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Pluronic™ F-127 (10% w/v): Dissolve 1 g of Pluronic™ F-127 in 10 mL of distilled water. Heat gently (40-50°C) for about 30 minutes to dissolve. This non-ionic detergent helps to prevent the precipitation of AM esters in aqueous buffer.
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Probenecid (25 mM): Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then add a physiological buffer (e.g., HHBS) to a final volume of 10 mL. Probenecid is an organic anion-transport inhibitor that can reduce the leakage of the de-esterified, active EDTA from the cells.
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Prepare 2X Working Solution:
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Prepare a 2X working solution in your desired physiological buffer (e.g., HHBS). For a final in-well concentration of 20 µM EDTA-AM, you would prepare a 40 µM 2X solution.
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If used, add Pluronic™ F-127 and Probenecid. A common final concentration for Pluronic F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM.
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Example for one well: To achieve a final concentration of 20 µM EDTA-AM and 0.02% Pluronic F-127, mix your buffer with the appropriate volumes of the EDTA-AM and Pluronic F-127 stock solutions.
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Cell Loading:
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Culture adherent cells on a suitable plate (e.g., 96-well black wall/clear bottom plate).
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Remove the culture medium.
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Add an equal volume of the 2X working solution to the volume of culture medium already in the well (or to fresh medium). For example, add 100 µL of 2X working solution to 100 µL of medium in a well. This dilutes the working solution to its final 1X concentration.
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The final concentration of EDTA-AM typically ranges from 10 to 50 µM, but may need optimization. One protocol specifies a final concentration of 20 mM, though this appears to be an outlier and likely a typo for 20 µM.
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Incubation:
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Incubate the plate at 37°C for 30 to 100 minutes. The optimal time depends on the cell type and temperature.
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Protect the cells from light during incubation.
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Post-Incubation:
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After incubation, you may proceed directly to your experiment or wash the cells with fresh buffer to remove extracellular EDTA-AM. Washing is recommended to reduce background signal if a fluorescent indicator is also being used.
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Proceed with your downstream application, such as fluorescence microscopy, flow cytometry, or plate-reader-based assays.
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Caption: Experimental workflow for cell loading.
